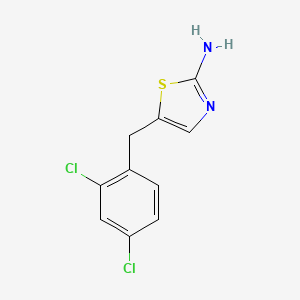

5-(2,4-Dichloro-benzyl)-thiazol-2-ylamine

Description

Properties

IUPAC Name |

5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2S/c11-7-2-1-6(9(12)4-7)3-8-5-14-10(13)15-8/h1-2,4-5H,3H2,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWHLSLBDQJHHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CC2=CN=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 2,4 Dichloro Benzyl Thiazol 2 Ylamine

Retrosynthetic Analysis of the 5-(2,4-Dichloro-benzyl)-thiazol-2-ylamine Chemical Structure

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, the most prominent disconnection strategy targets the formation of the thiazole (B1198619) ring, primarily through the well-established Hantzsch thiazole synthesis. mdpi.comorganic-chemistry.org

A primary disconnection across the C2-N3 and C5-S1 bonds of the thiazole ring reveals two key precursors: thiourea (B124793) and an appropriate α-halocarbonyl compound. This approach is the foundation of the Hantzsch synthesis, a reliable method for constructing 2-aminothiazole (B372263) rings. mdpi.comresearchgate.net The required α-haloketone for this specific target is 1-halo-3-(2,4-dichlorophenyl)propan-2-one. This intermediate, in turn, can be conceptually derived from 2,4-dichlorobenzyl chloride and a suitable two-carbon synthon.

An alternative, though less common, disconnection involves breaking the C5-C(benzyl) bond. This strategy would require a pre-formed 2-amino-5-halothiazole ring, which could then be coupled with a (2,4-dichlorobenzyl)metallic reagent (e.g., Grignard or organozinc) or a (2,4-dichlorophenyl)boronic acid derivative via a cross-coupling reaction, such as the Suzuki coupling. semanticscholar.org

Figure 1: Retrosynthetic Analysis of this compound

Development and Optimization of Forward Synthesis Pathways for this compound

The forward synthesis of this compound and related structures predominantly follows the Hantzsch pathway, which involves the condensation of an α-haloketone with a thiourea. mdpi.comorganic-chemistry.org This method has been subject to numerous optimizations to improve yield, reduce reaction times, and enhance its environmental profile. bepls.com

The successful synthesis of the target molecule relies on the efficient preparation of its key building blocks.

α-Haloketone Synthesis : The crucial intermediate, 1-bromo-3-(2,4-dichlorophenyl)propan-2-one, is not commonly available commercially and must be synthesized. A standard method involves the selective α-monobromination of the corresponding ketone, 1-(2,4-dichlorophenyl)propan-2-one. mdpi.com This precursor ketone can be prepared via several routes, including the Friedel-Crafts acylation of 1,3-dichlorobenzene (B1664543) or from 2,4-dichlorobenzyl chloride.

Thiourea : This is a readily available and inexpensive starting material. For the synthesis of the parent compound, unsubstituted thiourea is used. For derivatized analogues, N-substituted thioureas can be employed. nih.gov

The final step is the cyclocondensation reaction. Typically, the α-haloketone and thiourea are refluxed in a solvent such as ethanol (B145695) to yield the 2-aminothiazole product. nanobioletters.com

In recent years, significant efforts have been directed towards developing more sustainable and environmentally benign methods for thiazole synthesis. bepls.combohrium.com These approaches aim to minimize waste, avoid hazardous solvents, and reduce energy consumption. scispace.com

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. researchgate.net The microwave-assisted Hantzsch synthesis of 2-aminothiazoles offers substantial advantages over conventional heating, including drastically reduced reaction times (from hours to minutes) and often improved product yields. researchgate.netnih.govresearchgate.net This technique is highly effective for the rapid synthesis of libraries of thiazole derivatives. sci-hub.in

Solvent-Free Conditions : To reduce the environmental impact of organic solvents, solvent-free reaction conditions have been developed. scispace.com The synthesis of thiazole derivatives can be achieved by grinding the reactants (α-haloketone, thiourea, and a catalyst or aldehyde) in a mortar and pestle at room temperature or with microwave assistance, often leading to high yields of the pure product after simple workup. mdpi.comscispace.comresearchgate.net

Multicomponent Reactions (MCRs) : One-pot multicomponent reactions are highly efficient as they combine several steps without isolating intermediates, thus saving time, resources, and reducing waste. nih.govbenthamdirect.com Several MCRs for thiazole synthesis have been reported. For instance, a mixture of a ketone, a halogen source like iodine, and thiourea can be reacted in a single step. semanticscholar.org Another green MCR involves the reaction of an α-haloketone, thiourea, and various benzaldehydes using a reusable catalyst like silica-supported tungstosilisic acid. mdpi.combepls.com Chemoenzymatic one-pot syntheses have also been developed, utilizing enzymes to catalyze the reaction under mild conditions. mdpi.com

Methodologies for Derivatization and Functionalization of the this compound Core

Derivatization of the core structure is crucial for modulating its physicochemical properties. The this compound molecule offers several sites for functionalization, including the benzyl (B1604629) ring, the thiazole ring, and the 2-amino group. tandfonline.com

Modifications to the dichlorobenzyl portion of the molecule typically involve synthesizing analogues with different substitution patterns rather than direct modification of the existing ring. This is achieved by employing differently substituted benzyl precursors during the initial synthesis. researchgate.net For example, starting with 3-chlorobenzyl or 4-chlorobenzyl derivatives would lead to the corresponding 5-(3-chloro-benzyl)- or 5-(4-chloro-benzyl)-thiazol-2-ylamine (B1348848) analogues. researchgate.netscbt.com

Direct functionalization of the 2,4-dichlorophenyl ring is more challenging but can be envisioned through modern synthetic methods:

Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions could potentially be used to replace one or both chlorine atoms with other functional groups, although this would require specific catalytic systems due to the relatively unreactive nature of aryl chlorides.

Benzylic Functionalization : The methylene (B1212753) (-CH2-) bridge could be a site for functionalization, for instance, via radical bromination followed by nucleophilic substitution to introduce new groups.

The 2-aminothiazole core is rich in reactivity, allowing for a variety of chemical transformations. tandfonline.com

Derivatization of the 2-Amino Group : The exocyclic amino group is the most common site for derivatization.

Acylation : The amine readily reacts with acyl chlorides or anhydrides to form N-acyl derivatives. This is a widely used strategy to produce diverse amides. nih.govnih.gov

Carbamate Formation : Reaction with reagents like benzyl chloroformate yields the corresponding carbamate-protected amines, which can be useful as intermediates in multi-step syntheses. mdpi.com

Formation of Schiff Bases : Condensation with various aldehydes produces imines (Schiff bases), which can serve as intermediates for further elaboration. researchgate.net

Substitution on the Thiazole Ring : While the C5 position is occupied in the target molecule, the C4 position is a potential site for substitution in related syntheses by starting with a different α-halocarbonyl precursor. tandfonline.com The high reactivity of the amino group and specific positions on the thiazole ring are utilized in numerous syntheses to create a wide range of derivatives. tandfonline.com

Advanced Techniques for Product Isolation and Confirmation (Methodological Focus)

Following the synthesis of this compound and its derivatives, a rigorous process of isolation, purification, and structural confirmation is imperative to ensure the identity and purity of the final product. Contemporary organic synthesis relies on a suite of advanced analytical and preparative techniques to achieve this. These methodologies range from chromatographic monitoring of the reaction progress to definitive spectroscopic and crystallographic structural elucidation.

Chromatographic Monitoring and Purification

The progress of synthetic reactions leading to thiazole derivatives is routinely monitored using Thin-Layer Chromatography (TLC) . nih.govorientjchem.orgderpharmachemica.com This technique allows for the rapid, qualitative assessment of reaction completion by comparing the pattern of spots from the reaction mixture to that of the starting materials. orientjchem.org TLC is typically performed on silica (B1680970) gel plates, with the separated components visualized under UV light. chemscene.com

Once the reaction is complete, the crude product is subjected to purification. The primary method for purifying solid thiazole derivatives is recrystallization . derpharmachemica.comnih.gov This process involves dissolving the crude solid in a suitable hot solvent or solvent mixture and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the mother liquor. The selection of an appropriate solvent system is critical for efficient purification. For analogous thiazole compounds, various solvents have been proven effective. orientjchem.orgderpharmachemica.comresearchgate.net The purified solid is then isolated by vacuum filtration and washed with a cold solvent to remove any residual impurities. ekb.eg

| Technique | Purpose | Typical Solvents/Conditions for Thiazole Derivatives | Reference |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction monitoring and purity assessment | Silica gel plates; various eluents (e.g., hexane/ethyl acetate (B1210297) mixtures) | nih.govorientjchem.org |

| Recrystallization | Purification of the final solid product | Ethanol, Acetone-water mixture, Ethanol-DMF mixture | orientjchem.orgderpharmachemica.comnih.govresearchgate.net |

| Column Chromatography | Purification of products when recrystallization is ineffective | Silica gel stationary phase with a gradient of organic solvents | derpharmachemica.com |

Spectroscopic and Spectrometric Confirmation

The unambiguous confirmation of the chemical structure of this compound is achieved through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating molecular structures in solution.

¹H NMR spectra provide detailed information about the number, environment, and connectivity of protons in the molecule. For thiazole derivatives, characteristic signals include those for the aromatic protons of the dichlorobenzyl group, the methylene (-CH₂-) bridge protons, the unique proton on the thiazole ring, and the amine (-NH₂) protons. nih.govmdpi.comnih.gov

Infrared (IR) Spectroscopy is employed to identify the presence of specific functional groups. The IR spectrum of a 2-aminothiazole derivative would be expected to show characteristic absorption bands corresponding to the N-H stretching of the primary amine, C=N stretching within the thiazole ring, and C-S bond vibrations. ekb.egmdpi.comnih.gov

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the molecule, thereby confirming its molecular weight. mdpi.comnih.gov For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the formula C₁₀H₈Cl₂N₂S. A characteristic isotopic pattern for the presence of two chlorine atoms (with ³⁵Cl and ³⁷Cl isotopes) would serve as definitive evidence for the compound's elemental composition. mdpi.com

Single-Crystal X-ray Diffraction

For absolute structural confirmation, single-crystal X-ray diffraction is the gold standard. This technique provides a precise three-dimensional map of the atomic positions within a crystal lattice, yielding unequivocal data on bond lengths, bond angles, and stereochemistry. While specific crystallographic data for this compound is not widely published, analysis of closely related heterocyclic structures, such as thiadiazole derivatives, illustrates the detailed information that can be obtained. nih.govresearchgate.net Crystals suitable for analysis are typically grown by slow evaporation of a saturated solution of the purified compound. mdpi.com The resulting data allows for the definitive confirmation of the molecular structure.

Below is a representative table of crystallographic data for a related thiadiazole compound, illustrating the type of detailed structural information obtained from such an analysis. nih.gov

| Parameter | Example Value for a Related Thiadiazole Derivative nih.gov |

|---|---|

| Chemical Formula | C₁₂H₁₂N₆S₄ |

| Formula Weight | 368.52 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 16.3579 (10) Å, b = 6.1382 (4) Å, c = 30.7095 (18) Å |

| Unit Cell Angles | α = 90°, β = 90.373 (1)°, γ = 90° |

| Volume (V) | 3083.4 (3) ų |

| Z (Molecules per unit cell) | 8 |

| Data Collection Instrument | Bruker SMART CCD area-detector diffractometer |

| Refinement Method | Full-matrix least-squares on F² |

Structure Activity Relationship Sar Studies for 5 2,4 Dichloro Benzyl Thiazol 2 Ylamine Analogs

Systematic Design Principles for Structural Variations around the 5-(2,4-Dichloro-benzyl)-thiazol-2-ylamine Scaffold

The rational design of analogs of this compound is guided by systematically modifying three primary regions of the molecule: the 2-amino group, the thiazole (B1198619) core, and the 5-(2,4-dichloro-benzyl) substituent. This approach allows for a comprehensive exploration of the chemical space around the core scaffold to identify key structural features that govern biological activity.

Modification of the 2-Amino Group: The 2-amino group is a key site for hydrogen bonding and can be modified to explore its role in target binding. Variations include acylation to form amides, alkylation to secondary or tertiary amines, and conversion to ureas or thioureas. These changes can alter the electronic properties and hydrogen-bonding capacity of the molecule.

Variations of the 5-(2,4-Dichloro-benzyl) Substituent: This region is critical for exploring hydrophobic and electronic interactions. Design principles include:

Positional Isomerism: Moving the chlorine atoms to different positions on the benzyl (B1604629) ring (e.g., 3,4-dichloro or 3,5-dichloro) helps to understand the optimal substitution pattern for activity.

Substituent Modification: Replacing the chlorine atoms with other halogens (F, Br, I) or with electron-donating (e.g., -CH₃, -OCH₃) or electron-withdrawing (e.g., -CF₃, -NO₂) groups can fine-tune the electronic nature and lipophilicity of the benzyl ring. nih.gov

Scaffold Hopping: The benzyl ring can be replaced with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene) to investigate the necessity of the phenyl core and explore different spatial arrangements and electronic properties.

Synthesis and Biological Evaluation Strategy for Libraries of this compound Derivatives

The generation and assessment of a chemical library based on the this compound scaffold follows a structured workflow from synthesis to biological testing.

Synthesis Strategy: A common and efficient method for synthesizing the 2-aminothiazole (B372263) core is the Hantzsch thiazole synthesis. researchgate.netresearchgate.net This strategy typically involves the reaction of a thiourea (B124793) with an α-haloketone. For the synthesis of this compound analogs, the key intermediate is 1-(2,4-dichlorophenyl)-3-halopropan-2-one.

Preparation of α-haloketone: The synthesis starts with 2,4-dichlorophenylacetic acid, which is converted to the corresponding acid chloride and then reacted with diazomethane, followed by treatment with a hydrogen halide (e.g., HBr) to yield the α-haloketone.

Cyclization: The resulting 1-(2,4-dichlorophenyl)-3-halopropan-2-one is then condensed with thiourea in a suitable solvent like ethanol (B145695) under reflux to yield the target this compound.

Library Generation: A library of derivatives can be synthesized by using substituted thioureas (for modifications at the 2-amino position) or by starting with different substituted phenylacetic acids (for modifications on the benzyl ring). mdpi.comnanobioletters.com

Biological Evaluation Strategy: Once the library of compounds is synthesized and characterized, a hierarchical screening process is employed. nih.gov

Primary Screening: All synthesized analogs are initially tested in a high-throughput in vitro assay against the intended biological target (e.g., an enzyme, receptor, or cancer cell line). This primary screen aims to identify "hits" by measuring a relevant biological activity, often expressed as the half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀). nih.gov

Secondary Assays: Compounds that show significant activity in the primary screen are advanced to secondary assays. These may include selectivity profiling against related targets to assess specificity and cytotoxicity assays using normal cell lines to determine a preliminary therapeutic index. mdpi.com

SAR Analysis: The data from these assays are compiled to build a structure-activity relationship, correlating the structural modifications with the observed biological activity.

Conceptual Framework for Analyzing the Impact of Substituent Effects on Biological Activity

The analysis of SAR data involves correlating the physicochemical properties of the substituents with their effect on biological activity. Key properties considered are electronic effects, steric hindrance, and lipophilicity.

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the benzyl ring can influence the molecule's interaction with the biological target. For instance, electron-withdrawing groups like chlorine atoms can affect the pKa of the 2-amino group or engage in specific interactions like halogen bonding. The impact of these effects is often quantified using the Hammett parameter (σ).

Steric Effects: The size and shape of substituents can impact how the molecule fits into a binding pocket. Bulky groups may either enhance binding through increased van der Waals interactions or cause steric clashes that reduce activity. The Taft steric parameter (Es) is a common descriptor for this property.

Lipophilicity: The hydrophobicity of the molecule, largely influenced by the substituents on the benzyl ring, affects its ability to cross cell membranes and its interaction with hydrophobic pockets in the target protein. This is often quantified by the partition coefficient (log P) or the hydrophobic substituent constant (π).

A hypothetical analysis of substitutions on the benzyl ring is presented in the table below to illustrate this framework.

| Compound | R1 (Position 2) | R2 (Position 4) | Electronic Effect (σ) | Lipophilicity (π) | Hypothetical IC₅₀ (µM) |

|---|---|---|---|---|---|

| Parent | Cl | Cl | +0.46 | +1.42 | 5.2 |

| Analog 1 | H | Cl | +0.23 | +0.71 | 12.5 |

| Analog 2 | F | F | +0.12 | +0.28 | 9.8 |

| Analog 3 | CH₃ | Cl | +0.06 | +1.27 | 7.1 |

| Analog 4 | H | CF₃ | +0.54 | +0.88 | 4.5 |

This table is for illustrative purposes only and does not represent actual experimental data.

Identification of Potential Pharmacophoric Elements and Key Structural Features Governing Activity

A pharmacophore model for the this compound scaffold outlines the essential structural features required for biological activity. Based on its structure and comparison with other bioactive thiazoles, the key pharmacophoric elements can be identified. nih.gov

Hydrogen Bond Donor/Acceptor: The 2-aminothiazole moiety is a crucial pharmacophoric element. The exocyclic amino group can act as a hydrogen bond donor, while the endocyclic nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor. These interactions are often critical for anchoring the molecule to the active site of a protein.

Hydrophobic Region: The 2,4-dichlorobenzyl group serves as a significant hydrophobic feature. This lipophilic moiety likely interacts with a hydrophobic pocket in the target protein, contributing to binding affinity. The specific 2,4-disubstitution pattern suggests a defined shape and volume requirement for this pocket.

Halogen Bonding: The chlorine atoms on the benzyl ring may act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the protein's binding site. This is an increasingly recognized non-covalent interaction that can contribute significantly to binding affinity and selectivity.

Aromatic/π-π Stacking: The phenyl ring can engage in π-π stacking or π-cation interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the active site.

The spatial arrangement of these features—the distance and angle between the hydrogen-bonding center of the 2-aminothiazole and the hydrophobic dichlorobenzyl group—is critical for optimal interaction with the biological target.

Molecular Mechanism of Action Mamoa and Target Identification for 5 2,4 Dichloro Benzyl Thiazol 2 Ylamine

Investigation of Molecular Interactions at the Enzyme/Receptor Level

The initial interaction of a small molecule with a biological macromolecule, such as an enzyme or a receptor, is the primary event that triggers a cascade of downstream effects. The structural features of 5-(2,4-Dichloro-benzyl)-thiazol-2-ylamine—namely the dichlorinated benzyl (B1604629) group, the central thiazole (B1198619) ring, and the primary amine—suggest a high potential for specific and potent interactions with various biological targets.

The thiazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of enzymes. researchgate.net Theoretical modalities for how this compound may bind to and inhibit enzymes can be extrapolated from studies on structurally related compounds.

Enzyme inhibition can occur through several mechanisms. Competitive inhibition involves the molecule binding to the enzyme's active site, directly competing with the natural substrate. Non-competitive inhibition occurs when the molecule binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity.

Molecular docking studies on various thiazole derivatives have revealed potential binding interactions with numerous enzyme targets. For instance, docking studies have shown that thiazole-based compounds can bind to the active site of cyclooxygenase-1 (COX-1), where interactions with key residues like Arg120 are crucial for activity. mdpi.com Similarly, other thiazole derivatives have been docked against targets such as DNA gyrase, dihydrofolate reductase (DHFR), and tubulin, demonstrating the scaffold's versatility. mdpi.comnih.govresearchgate.net For this compound, it is theorized that the 2-amino group and the thiazole nitrogen atom could act as hydrogen bond donors and acceptors, respectively. The 2,4-dichlorobenzyl moiety provides a bulky, hydrophobic substituent capable of forming significant van der Waals and hydrophobic interactions within a protein's binding pocket.

| Potential Enzyme Target Class | Theoretical Binding Site Interaction | Key Interacting Moieties of Thiazol-2-ylamine Scaffold | References |

|---|---|---|---|

| Protein Kinases (e.g., CK2) | Allosteric pocket adjacent to the ATP-binding site, involving hydrophobic interactions and hydrogen bonds. | Aryl groups, 2-amino group. | nih.govescholarship.org |

| Cyclooxygenases (e.g., COX-1) | Active site channel, forming hydrogen bonds with key catalytic residues (e.g., Arg120). | Thiazole nitrogen, substituted benzyl group. | mdpi.com |

| Dihydrofolate Reductase (DHFR) | Active site, forming hydrogen bonds with residues like Asp21 and Ser59. | Thiadiazole ring (related scaffold), amino groups. | mdpi.com |

| Tubulin | Colchicine binding site, involving interactions with cysteine and leucine (B10760876) residues. | Trimethoxyphenyl moiety (on related compounds). | nih.gov |

Beyond enzyme inhibition, thiazol-2-ylamines can modulate the function of cellular receptors. Ligand binding to a receptor can either mimic the endogenous ligand (agonist), block it (antagonist), or modulate its function from a different site (allosteric modulator). Allosteric modulators are of particular interest as they offer the potential for more subtle and selective control of receptor activity.

Research on related 2-aminothiazole (B372263) structures has demonstrated their capacity to act as selective allosteric modulators. For example, derivatives have been identified as allosteric inhibitors of protein kinase CK2, binding to a pocket located at the interface between the αC helix and the glycine-rich loop, which is distinct from the ATP-binding site. nih.govescholarship.org This binding stabilizes an inactive conformation of the kinase. escholarship.org Furthermore, other thiazole derivatives have been shown to act as negative allosteric modulators of GluA2 AMPA receptors, significantly reducing current amplitude and altering receptor kinetics without directly competing with the agonist glutamate. nih.gov

Conceptually, this compound could function as an allosteric modulator by binding to a topographically distinct site on a receptor. This interaction could induce conformational changes that alter the affinity of the primary binding site for its endogenous ligand or modify the efficiency of signal transduction upon ligand binding. nih.gov The identification of such interactions often requires sophisticated biophysical techniques to confirm binding outside the primary (orthosteric) site.

Cellular Pathway Modulation Studies (Conceptual)

The interaction of this compound with its primary molecular target(s) is expected to trigger changes in intracellular signaling pathways. A conceptual framework for studying these effects involves treating relevant cell models with the compound and employing a range of analytical techniques to map the resulting signaling and regulatory changes.

To understand how this compound affects cellular function, a systematic investigation of downstream signaling cascades is necessary. This involves a multi-tiered methodological approach to identify and quantify changes in the activity of signaling proteins.

Initially, broad-spectrum screening methods can be employed to identify which pathways are most significantly perturbed. Reverse Phase Protein Arrays (RPPA) allow for the simultaneous analysis of hundreds of signaling proteins and their post-translational modifications from a small amount of sample. nih.gov This can provide a high-level view of pathway activation states.

For more detailed investigation, mass spectrometry-based phosphoproteomics offers a global and unbiased analysis of protein phosphorylation, a key event in most signaling pathways. researchgate.netnumberanalytics.com This technique can reveal kinase-substrate relationships and provide deep insights into the signaling network's response to the compound. researchgate.net Specific hypotheses generated from these large-scale approaches can then be validated using more traditional, targeted methods.

| Method | Principle | Information Gained | References |

|---|---|---|---|

| Western Blotting | Antibody-based detection of specific proteins separated by size. | Changes in the expression level or phosphorylation status of specific target proteins. | numberanalytics.com |

| ELISA | Antibody-based quantification of specific proteins or analytes in a sample. | Quantitative measurement of signaling molecules (e.g., cytokines, second messengers). | numberanalytics.com |

| Kinase Assays | Measures the phosphorylation of a substrate by a specific kinase. | Direct measurement of the enzymatic activity of a suspected target kinase. | numberanalytics.com |

| Reverse Phase Protein Array (RPPA) | Microarray-based immunoassay for quantifying multiple proteins and their modifications simultaneously. | High-throughput analysis of signaling pathway activation across many samples. | nih.gov |

| Mass Spectrometry-based Phosphoproteomics | Global identification and quantification of protein phosphorylation sites. | Unbiased, system-wide view of signaling network perturbations and kinase activity. | researchgate.netnumberanalytics.com |

The modulation of signaling pathways ultimately converges on the regulation of gene expression, leading to significant alterations in the cellular proteome. A theoretical framework posits that the binding of a thiazol-2-ylamine to its target initiates a signaling cascade that activates or represses transcription factors. These factors then move to the nucleus to alter the transcription of specific genes, which, after translation, results in a changed proteomic landscape.

To investigate these changes, transcriptomic analysis using techniques like RNA sequencing (RNA-Seq) or microarrays can provide a comprehensive snapshot of the gene expression changes induced by the compound. The resulting gene lists can be analyzed using bioinformatics tools. Gene Set Enrichment Analysis (GSEA) and Over-Representation Analysis (ORA) are computational methods used to determine if predefined sets of genes, such as those belonging to a specific signaling pathway, are statistically overrepresented in the list of differentially expressed genes. oup.com

Following changes in the transcriptome, alterations in the proteome are expected. High-throughput proteomics using mass spectrometry can quantify thousands of proteins, providing a direct measurement of the cellular response to the compound. nih.gov Comparing the proteomes of treated versus untreated cells can identify proteins whose abundance is significantly altered, providing clues to the compound's mechanism of action and potential off-target effects. nih.gov For example, an increase in the abundance of stress-response proteins could indicate the induction of cellular stress pathways. nih.gov

| Step | Biological Process | Analytical Approach | Expected Outcome |

|---|---|---|---|

| 1 | Molecular Interaction | Biophysical assays, Docking | Identification of primary enzyme/receptor target. |

| 2 | Signaling Cascade Modulation | Phosphoproteomics, RPPA, Western Blot | Mapping of perturbed downstream signaling pathways. |

| 3 | Transcriptional Regulation | RNA-Seq, Microarray, GSEA | Identification of differentially expressed genes and regulated pathways. |

| 4 | Proteomic Alterations | Mass Spectrometry-based Proteomics | Quantification of changes in global protein expression, confirming functional cellular response. |

Computational Approaches for Prediction and Prioritization of Biological Targets

Given the vast number of potential biological targets, computational approaches are indispensable for predicting and prioritizing the most likely interaction partners of this compound. These in silico methods leverage the compound's structure to predict its biological activity, saving significant time and resources in the early stages of investigation.

One of the most widely used techniques is molecular docking. researchgate.netqeios.com This method computationally places a ligand into the binding site of a macromolecular target and calculates a score to estimate the binding affinity. mdpi.com By docking this compound against a library of protein structures, potential targets can be ranked based on their predicted binding energies. nih.govmdpi.com Docking can also provide a plausible binding mode, highlighting key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the complex. mdpi.com

Another powerful approach is pharmacophore modeling and virtual screening. A pharmacophore model is an ensemble of steric and electronic features necessary for optimal molecular interaction with a specific target. If the targets for similar thiazole-containing molecules are known, a pharmacophore model can be built and used to screen for other molecules, including this compound, that fit the model.

Furthermore, "reverse docking" or "target fishing" web servers like PharmMapper and TarFisDock screen a compound against a vast database of protein binding sites to identify potential targets. researchgate.net These methods use algorithms to match the ligand's shape and chemical features to known binding pockets, generating a list of putative targets that can then be prioritized for experimental validation. researchgate.net

| Computational Method | Description | Application for Target Identification | References |

|---|---|---|---|

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a specific protein target. | Ranks potential protein targets based on calculated binding scores; visualizes potential binding interactions. | researchgate.netmdpi.commdpi.comnih.gov |

| Reverse Docking (Target Fishing) | Screens a single ligand against a large library of protein binding sites to find potential targets. | Generates a prioritized list of putative biological targets for a novel compound. | researchgate.net |

| Pharmacophore Modeling | Creates a 3D model of the essential chemical features required for a molecule to be active at a specific target. | Screens compound libraries to see if they match the pharmacophore of a known target class. | qeios.com |

| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a series of compounds to their biological activity using statistical methods. | Predicts the activity of a new compound based on models built from known active molecules. | connectjournals.com |

Experimental Methodologies for Target Validation in In Vitro Systems (e.g., Affinity-Based Probes)

The validation of a specific molecular target for a bioactive compound such as this compound is a critical step in drug discovery and chemical biology. This process aims to confirm that the interaction between the compound and its putative target is responsible for the observed biological effects. In vitro validation methodologies are particularly crucial as they allow for the direct assessment of this interaction in a controlled environment, minimizing the complexity of a cellular or whole-organism system. A variety of experimental techniques can be employed, with affinity-based probes representing a powerful and specific approach.

A significant challenge in the study of aminothiazole derivatives is their potential for non-specific binding, as some have been identified as "promiscuous" binders in screening assays. nih.govacs.org This underscores the necessity for rigorous and multi-faceted validation strategies to confidently identify the true biological target(s).

Initial in vitro validation often involves a suite of biochemical and biophysical assays to characterize the direct interaction between the compound and a purified, recombinant version of the hypothesized target protein. These methods can confirm binding, determine the affinity and kinetics of the interaction, and assess the functional consequences of binding.

Table 1: Overview of Initial In Vitro Target Validation Techniques

| Technique | Principle | Information Gained | Considerations |

| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip when a ligand (e.g., the compound) binds to an immobilized target protein. mdpi.com | Binding affinity (KD), association (kon) and dissociation (koff) rates. | Requires purified, active protein that can be immobilized. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon the binding of a ligand to a target molecule in solution. mdpi.com | Binding affinity (KD), stoichiometry of binding (n), enthalpy (ΔH), and entropy (ΔS) of binding. | Requires relatively large amounts of purified protein and compound. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Observes changes in the chemical shifts of the target protein's atoms upon ligand binding (protein-observed) or changes in the ligand's NMR parameters in the presence of the target (ligand-observed). mdpi.com | Confirmation of direct binding, identification of the binding site on the protein, structural information about the complex. | Requires stable, soluble protein at high concentrations; suitable for weaker interactions. |

| Enzyme Inhibition Assays | If the putative target is an enzyme, its activity is measured in the presence of varying concentrations of the inhibitor compound. mdpi.com | IC50/Ki values, mechanism of inhibition (e.g., competitive, non-competitive). | Requires a functional assay for the specific enzyme. |

| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes a target protein against thermal denaturation. Changes in protein solubility at different temperatures are measured in cell lysates or intact cells. danaher.com | Confirmation of target engagement in a cellular context. | Requires an antibody specific to the target protein for detection (e.g., by Western blot). |

Following these initial binding and functional assays, the use of custom-designed chemical tools, such as affinity-based probes, provides a more sophisticated level of validation. These probes are derived from the bioactive compound itself and are engineered to covalently label or "capture" the target protein from a complex biological sample, such as a cell lysate.

Affinity-based probes are invaluable for unequivocally identifying the binding partners of a compound directly from a proteome. The design of such a probe for this compound would involve strategically modifying its structure to include two key functionalities: a reactive group for covalent bond formation and a reporter tag for detection and enrichment.

The general structure of an affinity-based probe consists of three main components:

Recognition Moiety: The core pharmacophore that is responsible for binding to the target. In this case, it would be the this compound scaffold.

Reactive Group (Crosslinker): A chemically reactive group that, upon binding of the recognition moiety to the target, forms a stable covalent bond with a nearby amino acid residue. Common choices include photo-reactive groups like diazirines or benzophenones, which are inert until activated by UV light. nih.gov

Reporter Tag: A functional handle used for the detection and/or purification of the probe-target complex. This is often a biotin (B1667282) tag for affinity purification (e.g., using streptavidin beads) or a fluorescent dye for imaging. A "clickable" alkyne or azide (B81097) group is frequently used, allowing for the subsequent attachment of a reporter tag via bio-orthogonal chemistry (e.g., CuAAC or SPAAC).

Table 2: Hypothetical Design of an Affinity-Based Probe for this compound

| Component | Function | Example Implementation for the Target Compound | Rationale |

| Recognition Moiety | Provides binding affinity and selectivity for the target protein(s). | The this compound structure. | This is the parent compound of interest, presumed to have the desired biological activity. |

| Linker | Spatially separates the recognition moiety from the reactive group and reporter tag to minimize steric hindrance with the target. | A short polyethylene (B3416737) glycol (PEG) or alkyl chain attached to the amino group of the thiazole ring. | The amino group is a common site for modification in 2-aminothiazoles that often does not abolish binding activity. |

| Reactive Group | Forms a covalent bond with the target protein upon binding, enabling permanent labeling. | A trifluoromethylphenyldiazirine group attached to the end of the linker. | Diazirines are small, relatively stable in the dark, and upon UV activation, form highly reactive carbenes that can insert into C-H or N-H bonds in close proximity. |

| Reporter Tag | Enables visualization and/or enrichment of the labeled target protein. | A terminal alkyne group at the end of the linker. | The alkyne allows for the use of click chemistry to attach a biotin tag (for pulldown experiments) or a fluorophore (for gel-based visualization) after the labeling reaction. |

A typical workflow for using such a probe in an in vitro target validation experiment would involve incubating the probe with a cell lysate, exposing the mixture to UV light to induce crosslinking, and then using the reporter tag to identify the covalently labeled proteins. For instance, if an alkyne-tagged probe is used, a biotin-azide reporter would be "clicked" on, and the biotinylated proteins would be captured on streptavidin-coated beads. After extensive washing to remove non-specifically bound proteins, the captured proteins are eluted and identified using mass spectrometry-based proteomics. The genuine targets of this compound should be significantly enriched in samples treated with the probe compared to control samples.

By employing a combination of direct binding assays and more advanced chemical proteomic strategies like affinity-based probes, researchers can build a robust body of evidence to validate the molecular target of this compound, paving the way for a deeper understanding of its molecular mechanism of action.

Computational Chemistry and in Silico Modeling of 5 2,4 Dichloro Benzyl Thiazol 2 Ylamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic structure and predicting the reactivity of 5-(2,4-Dichloro-benzyl)-thiazol-2-ylamine. nih.gov These methods provide a detailed understanding of the molecule's geometric and electronic properties.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.gov The distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attacks. For the thiazole (B1198619) scaffold, the electron-rich nitrogen and sulfur atoms, along with the amino group, are often key sites for interaction.

Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the charge distribution across the molecule. nih.gov These maps identify electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding non-covalent interactions, such as hydrogen bonding and electrostatic attractions with biological targets. In this compound, negative potential is typically concentrated around the nitrogen and chlorine atoms, while the amino group's hydrogens represent regions of positive potential.

Table 1: Representative Quantum Chemical Properties for Thiazole Derivatives Calculated values are representative and based on DFT studies of analogous structures.

| Property | Description | Representative Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.2 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.5 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity. | 4.7 eV |

These theoretical investigations provide a foundational understanding of the molecule's intrinsic properties, which informs further computational studies like docking and molecular dynamics. epstem.net

Molecular Docking Simulations with Putative Biological Targets to Predict Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. physchemres.org For this compound, docking simulations are performed against various putative biological targets to hypothesize its mechanism of action. Thiazole derivatives have been reported to interact with a range of enzymes, including kinases, dihydrofolate reductase (DHFR), and DNA gyrase. mdpi.comnih.govresearchgate.net

The docking process involves placing the ligand into the binding site of the protein and evaluating the interaction energy using a scoring function. A lower binding energy (more negative value) typically indicates a more stable and favorable interaction. The analysis of the docked pose reveals specific intermolecular interactions, such as:

Hydrogen Bonds: The 2-amino group of the thiazole ring is a potent hydrogen bond donor, while the thiazole nitrogen can act as an acceptor. mdpi.com

Hydrophobic Interactions: The 2,4-dichlorobenzyl group can form significant hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.

π-π Stacking: The aromatic rings of the thiazole and dichlorobenzyl moieties can engage in π-π stacking with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. nih.gov

For instance, docking studies of similar thiazole compounds against cyclin-dependent kinases (CDKs) have shown that the thiazole core can form crucial hydrogen bonds with hinge region residues, a common binding motif for kinase inhibitors. nih.gov Similarly, studies with bacterial enzymes like DHFR have shown that thiazole derivatives can occupy the active site and form key interactions that mimic the native substrate. mdpi.com

Table 2: Example Molecular Docking Results for this compound with Putative Targets Results are hypothetical, based on studies of analogous thiazole inhibitors.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Dihydrofolate Reductase (DHFR) | 1KZN | -9.0 | Asp21, Ser59, Tyr22 |

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -8.5 | Leu83, Glu81, Phe80 |

These simulations provide valuable hypotheses about the potential biological targets and binding modes of this compound, guiding experimental validation. nih.gov

Molecular Dynamics Simulations to Elucidate Ligand-Target Recognition and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time. samipubco.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility of both the ligand and the protein. physchemres.org

For a complex of this compound with a putative target, an MD simulation can:

Assess Binding Stability: The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the simulation period. A stable RMSD profile suggests that the ligand remains securely bound in the active site. frontiersin.org

Analyze Key Interactions: MD trajectories allow for the analysis of the persistence of crucial interactions (e.g., hydrogen bonds, hydrophobic contacts) identified in docking. This helps to confirm which interactions are most critical for stable binding.

Calculate Binding Free Energy: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, which correlates better with experimental binding affinities than docking scores alone. samipubco.com

These simulations provide a more realistic model of the biological environment and help validate the binding poses predicted by docking, offering a deeper understanding of the ligand-target recognition process. nih.gov

Pharmacophore Modeling and Virtual Screening Applications for Identification of Related Bioactive Scaffolds

Pharmacophore modeling is a powerful ligand-based drug design technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. nih.govnih.gov A pharmacophore model can be generated based on the structure of a known active ligand bound to its target or from a set of active molecules. frontiersin.org

For this compound, a pharmacophore model would typically consist of features such as:

A hydrogen bond donor (from the amino group).

A hydrogen bond acceptor (from the thiazole nitrogen).

Two aromatic/hydrophobic regions (the thiazole and dichlorobenzyl rings). semanticscholar.org

Once a validated pharmacophore model is created, it can be used as a 3D query to screen large chemical databases in a process called virtual screening. nih.gov This allows for the rapid identification of diverse molecules that match the pharmacophore and are therefore likely to bind to the same target and exhibit similar biological activity. researchgate.net This approach is highly effective for scaffold hopping—finding new core molecular structures that maintain the key interaction features, potentially leading to compounds with improved properties such as better selectivity or novel intellectual property. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov By analyzing a dataset of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds. laccei.org

For derivatives of this compound, a QSAR study would involve:

Data Set Preparation: A series of analogs with varying substituents on the benzyl (B1604629) and/or thiazole rings is selected, along with their experimentally measured biological activities (e.g., IC₅₀ values). nih.gov

Descriptor Calculation: A wide range of molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each molecule in the series.

Model Generation: Statistical techniques, such as Multiple Linear Regression (MLR), are used to build an equation that relates a subset of the most relevant descriptors to the biological activity. laccei.org

Model Validation: The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation, q²) and external (using a test set of compounds not included in model generation, r²_pred) statistical metrics. physchemres.orgijpsdronline.com

A successful QSAR model can provide valuable insights into the structure-activity relationships of the series. For example, it might reveal that increasing the hydrophobicity of a particular substituent or adding a hydrogen bond donor at a specific position is correlated with enhanced activity. These insights are crucial for rationally designing the next generation of more potent derivatives. nih.gov

Table 3: Example of a 2D-QSAR Model for Thiazole Derivatives This table represents a hypothetical QSAR model based on published studies.

| Model Equation | pIC₅₀ = 0.31(AATSC1p) - 0.12(GATS5s) + 0.24*(JGI4) - 6.25 |

|---|---|

| Statistical Parameters | |

| r² (Correlation Coefficient) | 0.84 |

| q² (Cross-validated r²) | 0.77 |

| Descriptor Interpretation | |

| AATSC1p | Centered Broto-Moreau autocorrelation of lag 1 (weighted by atomic polarizabilities) |

| GATS5s | Geary autocorrelation of lag 5 (weighted by atomic Sanderson electronegativities) |

In Vitro Biological Evaluation Methodologies for 5 2,4 Dichloro Benzyl Thiazol 2 Ylamine and Its Analogs

Design and Execution of Biochemical Assays (e.g., Enzyme Kinetics, Ligand-Binding Assays)

Biochemical assays are fundamental in characterizing the direct interaction of 5-(2,4-dichloro-benzyl)-thiazol-2-ylamine and its analogs with their molecular targets, often enzymes such as protein kinases. These assays are typically performed in a cell-free environment, allowing for a precise measurement of the compound's inhibitory or modulatory effects.

Enzyme Kinetics: The study of enzyme kinetics is crucial for understanding the mechanism by which these compounds inhibit their target enzymes. For 2-aminothiazole (B372263) derivatives, which are frequently investigated as kinase inhibitors, these assays determine key parameters such as the half-maximal inhibitory concentration (IC50). For instance, a study on a 2-aminothiazole-derived Cdk4/6 selective inhibitor, referred to as Compound A, demonstrated potent inhibition of Cdk4 and Cdk6. nih.gov Similarly, novel 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives have been evaluated for their dual inhibitory activity against casein kinase 2 (CK2) and glycogen (B147801) synthase kinase 3β (GSK3β), with some compounds exhibiting IC50 values in the micromolar range. nih.gov The general procedure for such assays involves incubating the target enzyme with its substrate and varying concentrations of the inhibitor. The rate of product formation is then measured, often through spectrophotometric or radiometric methods, to determine the extent of inhibition.

Ligand-Binding Assays: These assays are employed to quantify the binding affinity of a compound to its target protein. Techniques such as fluorescence polarization (FP) and surface plasmon resonance (SPR) are commonly used. In FP assays, a fluorescently labeled ligand competes with the test compound for binding to the target protein. A higher affinity of the test compound results in the displacement of the fluorescent ligand, leading to a decrease in the polarization of the emitted light. SPR, on the other hand, measures the change in the refractive index at the surface of a sensor chip when the test compound binds to an immobilized target protein, providing real-time data on binding kinetics.

Cell-Based Assay Systems for Mechanistic Elucidation (e.g., Cell Proliferation, Cell Cycle Analysis, Apoptosis Induction, Signaling Assays in relevant cell lines)

Cell-based assays are essential for understanding the biological effects of this compound and its analogs in a more physiologically relevant context. These assays provide valuable information on the compound's ability to modulate cellular processes such as proliferation, cell cycle progression, and apoptosis (programmed cell death).

Cell Proliferation Assays: The antiproliferative activity of these compounds is a key indicator of their potential as anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. In this assay, viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, and the amount of formazan produced is proportional to the number of living cells. For example, new N-acylated 2-amino-5-benzyl-1,3-thiazoles have been evaluated for their anticancer activity using MTT assays, with some analogs showing increased selectivity against glioblastoma and melanoma cell lines.

Cell Cycle Analysis: To determine the mechanism of antiproliferative activity, cell cycle analysis is performed using flow cytometry. Cells are treated with the compound of interest, stained with a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide), and then analyzed by a flow cytometer. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A 2-aminothiazole-derived Cdk4/6 selective inhibitor was shown to induce cell-cycle arrest at the G1 phase in a human glioma cell line. nih.gov

Apoptosis Induction: The ability of a compound to induce apoptosis is a desirable characteristic for an anticancer agent. Apoptosis can be detected using various methods, including the Annexin V-FITC/propidium iodide (PI) assay. In apoptotic cells, phosphatidylserine (B164497) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is used to identify necrotic cells. Studies on a novel thiazole (B1198619) derivative, N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide, have shown apoptotic manifestations of cytotoxicity in lymphoma cells. lnu.edu.ua Furthermore, the apoptotic effect of some benzoxazole (B165842) and thiazole-based compounds was confirmed by an increase in caspase-3 levels, a key executioner enzyme in apoptosis. researchgate.net

Signaling Assays: To further elucidate the mechanism of action, signaling assays are employed to investigate the effect of the compounds on specific cellular signaling pathways. Western blotting is a common technique used to detect changes in the phosphorylation status or expression levels of key proteins within a signaling cascade. For instance, the inhibition of Rb protein phosphorylation at Ser780 was observed in cells treated with a Cdk4/6 selective 2-aminothiazole inhibitor, confirming its on-target effect. nih.gov

High-Throughput Screening (HTS) Methodologies for Novel Bioactive this compound Compounds

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify those with a desired biological activity. For the discovery of novel bioactive this compound analogs, HTS campaigns are designed based on a specific biological target or a desired cellular phenotype.

The process typically begins with the development of a robust and miniaturized assay that is compatible with automated liquid handling systems and plate readers. Both biochemical and cell-based assays can be adapted for HTS. For example, a kinase inhibition assay could be formatted in a 384- or 1536-well plate format, where the enzyme, substrate, ATP, and test compounds are dispensed robotically. The signal, such as fluorescence or luminescence, is then read by a plate reader.

It is important to note that the 2-aminothiazole scaffold has been identified as a "frequent hitter" in HTS campaigns, meaning it can show activity in a wide range of assays, sometimes due to non-specific mechanisms. nih.gov Therefore, rigorous hit validation and follow-up studies are crucial to eliminate false positives and to confirm that the observed activity is due to a specific interaction with the target of interest.

Selectivity Profiling against a Panel of Relevant Biological Targets (Methodological Design)

Once a lead compound is identified, it is essential to assess its selectivity by profiling it against a panel of related biological targets. For kinase inhibitors, this typically involves screening the compound against a large number of different kinases to determine its specificity. This is a critical step, as off-target effects can lead to unwanted side effects.

The methodological design for selectivity profiling often involves commercially available kinase profiling services that utilize various assay platforms. These platforms can screen a compound at a fixed concentration (e.g., 10 µM) against hundreds of kinases. The results are usually presented as a percentage of inhibition for each kinase, allowing for a comprehensive view of the compound's selectivity. For example, a 2-aminothiazole-derived Cdk4/6 inhibitor was profiled against 45 other serine/threonine and tyrosine kinases and was found to be highly selective. nih.gov Similarly, a study on aminothiazole Aurora kinase inhibitors evaluated their selectivity against a panel of kinases, which helped in understanding their structure-activity relationship and in optimizing their selectivity.

The data from selectivity profiling is crucial for guiding the lead optimization process, where medicinal chemists modify the structure of the lead compound to improve its potency and selectivity for the desired target while minimizing its activity against other targets.

Interactive Data Table: Examples of In Vitro Assays for 2-Aminothiazole Derivatives

| Assay Type | Target/Cell Line | Compound Class | Key Findings |

| Enzyme Inhibition | Cdk4/Cdk6 | 2-Aminothiazole derivative | Potent and selective inhibition |

| Enzyme Inhibition | CK2/GSK3β | 4,5,6,7-tetrahydrobenzo[d]thiazole | Dual inhibition in the micromolar range nih.gov |

| Cell Proliferation | Glioblastoma and Melanoma cells | N-acylated 2-amino-5-benzyl-1,3-thiazoles | Increased selectivity with specific modifications |

| Cell Cycle Analysis | T98G human glioma cells | 2-Aminothiazole derivative | G1 phase arrest nih.gov |

| Apoptosis Induction | Murine lymphoma cells | N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide | Induction of apoptosis lnu.edu.ua |

| Selectivity Profiling | Panel of 45 kinases | 2-Aminothiazole derivative | High selectivity for Cdk4/6 nih.gov |

Conceptual Frameworks for Potential Applications of 5 2,4 Dichloro Benzyl Thiazol 2 Ylamine

Theoretical Role in Modulating Disease-Relevant Biological Pathways (e.g., Antimicrobial, Anti-inflammatory, Anticancer Mechanisms)

The thiazole (B1198619) nucleus is a prominent feature in compounds exhibiting a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. researchgate.netnih.govnih.gov The potential of 5-(2,4-Dichloro-benzyl)-thiazol-2-ylamine to modulate disease-relevant pathways is conceptually rooted in the extensive research on similarly structured molecules.

Antimicrobial Mechanisms: Thiazole derivatives have been systematically developed as antimicrobial agents, particularly in response to the challenge of multidrug-resistant pathogens. fabad.org.tr Compounds featuring the thiazole scaffold have demonstrated activity against a range of microbes, including Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans. nih.govnih.govnih.gov The structure-activity relationship (SAR) of many thiazole series reveals that the nature and position of substituents are critical for efficacy. nih.gov For instance, studies on certain thiazole derivatives have indicated that the presence of electron-withdrawing groups, such as the chlorine atoms on the benzyl (B1604629) ring of the title compound, can be essential for antimicrobial activity. nih.gov

Anti-inflammatory Mechanisms: The thiazole ring is a core component of various compounds with demonstrated anti-inflammatory properties. nih.govnih.gov The mechanisms of action can involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). nih.gov Fused heterocyclic systems containing a thiazole ring, like thiazolo[3,2-b]1,2,4-triazoles, have also been reported to possess significant anti-inflammatory and analgesic effects. nih.gov

Anticancer Mechanisms: The 2-aminothiazole (B372263) framework is a key structural motif in the discovery of anticancer agents. nih.gov Derivatives have shown potent antiproliferative activity against numerous human cancer cell lines, including those for breast (MCF-7), liver (HepG-2), lung (A549), and cervical (HeLa) cancers. nih.govmdpi.com The proposed mechanisms often involve the induction of cell cycle arrest and apoptosis. mdpi.com The N-(5-benzylthiazol-2-yl)amide scaffold, which is structurally related to this compound, has been identified as a promising foundation for designing novel anticancer compounds. researchgate.net Research has shown that N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides exhibit strong antiproliferative effects, highlighting the importance of the 5-benzylthiazole core. nih.gov

Table 1: Examples of Biological Activities in Structurally Related Thiazole Derivatives| Thiazole Derivative Class | Observed Biological Activity | Target/Mechanism Highlight | Reference |

|---|---|---|---|

| N-(5-benzyl-4-(tert-butyl) thiazol-2-yl) acetamides | Anticancer (HeLa, A549 cell lines) | Potent antiproliferative activity | nih.govresearchgate.net |

| 2,4-disubstituted thiazole amides | Anticancer (HT29, HeLa cell lines) | c-Met/ALK inhibition | nih.gov |

| 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | Antimicrobial (MRSA, E. coli) | Effective against resistant bacterial strains | nih.gov |

| 5-benzylideno-2-adamantylthiazol[3,2-b] acs.orgresearchgate.netacs.orgtriazol-6(5H)ones | Anti-inflammatory | Inhibition of COX-1/COX-2 enzymes | nih.gov |

| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | Antimicrobial | Electron-withdrawing group at p-position of the phenyl ring was essential for activity | nih.gov |

Strategic Design for Targeted Biological Activity Based on SAR and MAMOA Insights

The biological activity of thiazole derivatives is profoundly influenced by the chemical nature and placement of substituents on the heterocyclic ring. researchgate.net Understanding the Structure-Activity Relationship (SAR) is therefore crucial for the strategic design of new compounds with enhanced potency and selectivity. acs.orgnih.gov For this compound, the key structural features guiding its potential activity are the 2-amino group, the thiazole core, and the 5-(2,4-dichlorobenzyl) substituent.

The 2-Aminothiazole Moiety: The 2-amino group is a common feature in many biologically active thiazoles and often serves as a critical pharmacophore for interacting with biological targets. It can act as a hydrogen bond donor and acceptor, facilitating binding to enzyme active sites or receptors.

The 5-Position Substituent: Molecular orbital calculations have predicted that the electrophilic reactivity of the thiazole ring is highest at the 5-position. ijper.org The presence of a bulky and lipophilic group like the dichlorobenzyl moiety at this position can significantly impact the molecule's interaction with target proteins and its pharmacokinetic properties. In many anticancer derivatives, the 5-benzylthiazole core is integral to their activity. nih.govresearchgate.net

The Dichlorobenzyl Group: The two chlorine atoms on the benzyl ring act as strong electron-withdrawing groups and increase the lipophilicity of the molecule. SAR studies of other heterocyclic series have shown that such halogen substitutions can enhance biological potency. nih.gov Specifically, in antimicrobial thiazoles, electron-withdrawing groups on an attached phenyl ring have been found to be essential for activity. nih.gov This suggests that the 2,4-dichloro substitution could be a key determinant of the biological profile of the title compound.

A Mechanism of Action-based Molecular Analysis (MAMOA) would further inform the strategic design. By identifying the specific molecular target of this compound, subsequent modifications could be made to optimize interactions with the target's binding site, potentially leading to derivatives with improved efficacy and reduced off-target effects.

Exploration of Agrochemical Potential (e.g., Herbicidal, Fungicidal, Insecticidal Activities – conceptual)

The thiazole scaffold is not only significant in pharmaceuticals but also plays a vital role in modern agriculture. acs.orgnih.gov Thiazole and isothiazole (B42339) derivatives are recognized for their strong biological activity and are central to green pesticide research. acs.orgnih.gov This established precedent provides a strong conceptual basis for exploring the agrochemical potential of this compound.

The incorporation of a thiazole moiety is a feature of several commercially successful agrochemicals, demonstrating the scaffold's effectiveness in crop protection. researchgate.net These compounds span a range of applications, including insecticides, fungicides, and nematicides. researchgate.net

Fungicidal Activity: Benzothiazole derivatives have been reported to possess fungicidal properties. researchgate.net The commercial fungicide Thiabendazole, for example, is used to control a variety of plant diseases.

Insecticidal Activity: Neonicotinoid insecticides, such as Thiamethoxam and Clothianidin, contain a thiazole ring and are widely used to control sucking and chewing insects.

Herbicidal Activity: Benzothiazole-containing compounds like Mefenacet have been developed as herbicides. researchgate.net

The structural features of this compound, particularly the halogenated benzyl group, are common in various active agrochemical ingredients. This suggests that the compound could conceptually be investigated for its potential to interfere with biological pathways in weeds, fungi, or insects, making it a candidate for screening in agrochemical discovery programs.

Table 2: Examples of Commercial Agrochemicals Containing a Thiazole Moiety| Agrochemical | Type | Chemical Family/Feature | Reference |

|---|---|---|---|

| Thiamethoxam | Insecticide | Neonicotinoid | researchgate.net |

| Clothianidin | Insecticide | Neonicotinoid | researchgate.net |

| Thiabendazole | Fungicide | Benzimidazole derivative | researchgate.net |

| Thifluzamide | Fungicide | Thiazole carboxanilide | researchgate.net |

| Ethaboxam | Fungicide | Thiazole carboxamide | researchgate.net |

| Mefenacet | Herbicide | Benzothiazole derivative | researchgate.net |

Development of this compound as a Tool Compound for Chemical Biology Studies

Tool compounds, or chemical probes, are small molecules with well-defined biological activity against a specific target. They are invaluable for dissecting complex biological processes and validating new drug targets. Given the diverse bioactivities associated with the thiazole scaffold, this compound represents a potential starting point for the development of such a tool.

The development process would hinge on identifying a specific, potent, and selective interaction between the compound and a single biological target, such as an enzyme or receptor. If this compound were found to, for example, selectively inhibit a particular kinase, protease, or metabolic enzyme, it could be optimized through medicinal chemistry to enhance its potency and selectivity.

Once validated, such a tool compound could be used to:

Probe Target Function: Investigate the physiological and pathological roles of its specific target in cell-based assays and in vivo models.

Validate Drug Targets: Confirm that modulating the activity of the target protein has a desired therapeutic effect, thereby validating it for a full-scale drug discovery program.

Map Pathways: Elucidate the position and function of a specific protein within broader signaling or metabolic pathways.

The development of libraries of molecules with the potential to act as inhibitors for entire enzyme families, such as serine hydrolases, is a key area of chemical biology. sigmaaldrich.com The structural versatility of the thiazole ring makes it an attractive scaffold for generating focused libraries aimed at discovering novel and selective chemical probes for a wide range of biological targets. sigmaaldrich.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(2,4-Dichloro-benzyl)-thiazol-2-ylamine, and how can reaction conditions influence yield?

- Methodological Answer : A typical synthesis involves condensation of substituted benzaldehydes with thiazole precursors under acidic or catalytic conditions. For example, refluxing 2-amino-thiazole derivatives with 2,4-dichlorobenzyl halides in ethanol or dioxane with glacial acetic acid or triethylamine as a catalyst (reflux for 4–5 hours) generates the target compound . Yield optimization requires precise stoichiometry (e.g., 1:1 molar ratio of reactants) and solvent selection (e.g., ethanol for solubility vs. dioxane for high-temperature stability). Impurities like unreacted starting materials or by-products (e.g., dimerized intermediates) can be minimized via controlled dropwise addition of reagents .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

- Methodological Answer :

- ¹H/¹³C NMR : The aromatic protons of the 2,4-dichlorobenzyl group appear as doublets (δ 7.2–7.8 ppm), while the thiazole ring protons resonate as singlets (δ 6.8–7.1 ppm). The amine (-NH₂) proton may show broad signals or exchange with D₂O .

- IR Spectroscopy : Stretching vibrations at ~3400 cm⁻¹ (N-H), 1600–1500 cm⁻¹ (C=C aromatic), and 750 cm⁻¹ (C-Cl) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate the molecular formula and substituent positions .

Q. What are the primary pharmacological targets or bioactivity profiles reported for this compound?

- Methodological Answer : Thiazole derivatives with dichlorobenzyl substituents often exhibit antiproliferative activity against cancer cell lines (e.g., MCF-7, HEPG-2) via kinase inhibition or apoptosis induction . For example, in vitro cytotoxicity assays using sulforhodamine B (SRB) staining at 72-hour exposure (IC₅₀ values <10 µM) require standardized protocols: RPMI-1640 medium, 5% FBS, and DMSO controls ≤0.5% to avoid solvent interference .

Advanced Research Questions

Q. How can researchers resolve contradictory cytotoxicity data across cell lines or replicate studies?

- Methodological Answer : Discrepancies may arise from variations in cell culture conditions (e.g., passage number, serum batch) or assay protocols. Mitigation strategies include:

- Standardized Controls : Use reference compounds (e.g., CHS-828 for cytotoxicity ) and validate cell line authenticity via STR profiling.

- Dose-Response Repetition : Perform triplicate experiments with gradient concentrations (0.1–100 µM) and statistical analysis (e.g., ANOVA with post-hoc tests) .

- Mechanistic Follow-Up : Combine cytotoxicity data with Western blotting (e.g., caspase-3 activation) or flow cytometry (apoptosis/necrosis ratios) to confirm bioactivity .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., introducing substituents to the thiazole ring)?

- Methodological Answer :

- Directed Metalation : Use lithiation (e.g., LDA or n-BuLi) at the thiazole C-5 position, followed by electrophilic quenching with 2,4-dichlorobenzyl halides .

- Protection-Deprotection : Protect the amine group with Boc anhydride to prevent side reactions during alkylation or acylation steps .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict electron density distributions to guide substituent placement .

Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?

- Methodological Answer : Poor crystallization is common due to flexible benzyl-thiazole linkages. Solutions include:

- Solvent Screening : Test polar aprotic mixtures (e.g., DMF/water, ethanol/DCM) to induce slow nucleation .

- Co-Crystallization : Add small-molecule co-formers (e.g., succinic acid) to stabilize crystal packing via hydrogen bonding .

- Temperature Gradients : Gradual cooling from 60°C to 4°C over 48 hours enhances crystal quality .

Methodological Considerations for Data Interpretation

Q. What analytical approaches validate purity and detect trace impurities in synthesized batches?

- Methodological Answer :

- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm; purity >95% is typical for pharmacological studies .

- LC-MS/MS : Identify low-abundance by-products (e.g., dechlorinated analogs) via high-resolution mass spectrometry .

- Elemental Analysis : Confirm C, H, N, S, and Cl content within ±0.3% of theoretical values .

Q. How do electronic effects of the 2,4-dichlorobenzyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing Cl substituents deactivate the benzyl ring, directing electrophilic attacks to the para position relative to the thiazole. For Suzuki-Miyaura couplings, use Pd(PPh₃)₄ as a catalyst and arylboronic acids with electron-donating groups (e.g., -OMe) to enhance reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products